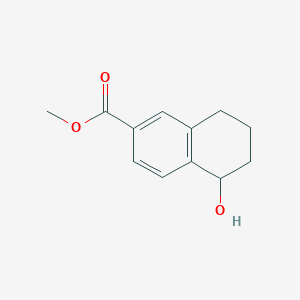

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group and a carboxylate ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the esterification of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of more environmentally friendly catalysts and solvents is also explored to align with green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution reactions.

Major Products Formed

Oxidation: 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Reduction: 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Electrophilic Substitution : The hydroxyl group can facilitate electrophilic aromatic substitution reactions.

- Nucleophilic Addition : The ester group can be involved in nucleophilic addition reactions with various nucleophiles.

Biology

Research has indicated potential biological activities associated with this compound:

- Antioxidant Activity : Studies have shown that derivatives of this compound may exhibit antioxidant properties, which are beneficial in combating oxidative stress.

- Biological Interactions : The compound's structure allows it to interact with biological macromolecules such as proteins and enzymes, potentially influencing metabolic pathways.

Medicine

The therapeutic potential of this compound is under investigation:

- Drug Development : Its derivatives are being explored for their efficacy against various diseases due to their ability to modulate biological targets.

- Pharmacological Studies : Research is ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound as a precursor for novel therapeutic agents.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant activity of this compound derivatives demonstrated significant free radical scavenging ability. This property suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress-related diseases.

Case Study 2: Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound has been utilized as a building block for synthesizing more complex naphthalene derivatives. Researchers have reported successful synthesis routes leading to compounds with enhanced therapeutic profiles.

Mecanismo De Acción

The mechanism of action of Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and ester groups play crucial roles in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate: Similar structure but with the hydroxyl group at a different position.

Methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with the hydroxyl group at a different position.

Uniqueness

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and research applications .

Actividad Biológica

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS Number: 212259-52-4) is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : this compound

- Physical State : Solid at room temperature

The compound features a tetrahydronaphthalene structure with a hydroxyl group and an ester functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing oxidative stress.

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways.

- Enzyme Modulation : It can act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to potential protective effects against oxidative damage in cells.

Anti-inflammatory Effects

Research has shown that this compound can reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. In animal models, it has been effective in decreasing inflammation in conditions like arthritis and colitis.

Antimicrobial Properties

In vitro studies have suggested that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | Demonstrated significant free radical scavenging ability in DPPH assays. |

| Anti-inflammatory Research | Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |

| Antimicrobial Testing | Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at low concentrations. |

Propiedades

IUPAC Name |

methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHRDBVCXBENEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.